3-(4-benzhydrylpiperazin-1-yl)propanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

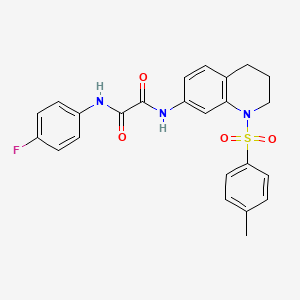

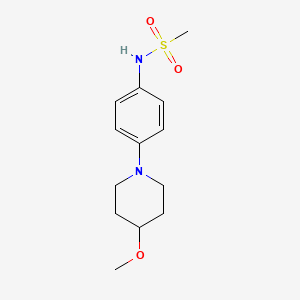

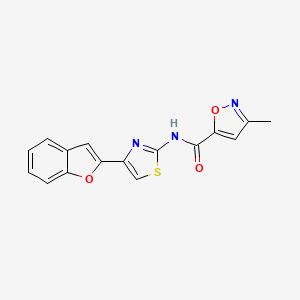

“3-(4-benzhydrylpiperazin-1-yl)propanoic Acid” is a chemical compound with the molecular formula C20H24N2O2 . It is a derivative of propanoic acid where the hydrogen of the carboxyl group is replaced by a 4-benzhydrylpiperazin-1-yl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented in the sources I found. The molecular weight is reported to be 324.42 .Scientific Research Applications

Synthesis and Chemical Properties

- A study describes a simple and rapid synthesis method for producing compounds like 3-(4-benzhydrylpiperazin-1-yl)propanoic acid, highlighting their significance in the synthesis of heterocycles bearing the benzopyranone system, which is crucial in pharmacology (Reddy & Rao, 2006).

Biological Activity and Pharmacological Potential

- This compound derivatives have been explored for their potential as PPARgamma agonists, which are significant in therapeutic applications for various metabolic disorders (Collins et al., 1998).

- These compounds have also been investigated for their nootropic activity, suggesting potential applications in cognitive enhancement or treatment of neurological disorders (Valenta et al., 1994).

- Research into chiral non-racemic derivatives of 3-(dioxopiperazin-2-yl)propionic acid, which includes compounds similar to this compound, has shown promise in receptor binding studies, indicating potential for drug development (Weigl & Wünsch, 2002).

Antioxidant and Anticancer Properties

- Research into related compounds has revealed antioxidant properties, which could be relevant for this compound in preventing oxidative stress-related diseases (Dovbnya et al., 2022).

- Studies have shown that N-benzhydrylpiperazine, a core component of this compound, can inhibit cancer cell proliferation and induce apoptosis in cancer cells, suggesting potential applications in cancer therapy (Khanam et al., 2018).

Polymorphism and Crystallography

- A study on polymorphism and crystal energy landscape of related molecules could provide insights into the solid-state properties of this compound, which are important for its formulation in pharmaceutical applications (Braun et al., 2014).

Synthesis Techniques

- Innovative synthesis techniques like the Wittig reaction have been used to produce benzhydrylpiperazine derivatives, indicating advanced methods for synthesizing compounds like this compound (Shivprakash & Reddy, 2014).

Properties

IUPAC Name |

3-(4-benzhydrylpiperazin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-19(24)11-12-21-13-15-22(16-14-21)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20H,11-16H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPZUWYDUBCWFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2358409.png)

![N-[2-[(5E)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-2-chloroacetamide](/img/structure/B2358410.png)

![Tert-butyl 2-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetate](/img/structure/B2358413.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone](/img/structure/B2358417.png)

![5,6-Dihydropyrazolo[1,5-a]pyridin-7(4h)-one](/img/structure/B2358420.png)